2-Chloro-3H-naphtho[1,2-d]imidazole

Catalog No.
S3645003
CAS No.
71670-67-2
M.F
C11H7ClN2
M. Wt
202.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3H-naphtho[1,2-d]imidazole

CAS Number

71670-67-2

Product Name

2-Chloro-3H-naphtho[1,2-d]imidazole

IUPAC Name

2-chloro-3H-benzo[e]benzimidazole

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C11H7ClN2/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H,13,14)

InChI Key

YWUWVRWNTVWDHO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)Cl

solubility

30.4 [ug/mL]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)Cl

The exact mass of the compound 2-Chloro-3H-naphtho[1,2-d]imidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-3H-naphtho[1,2-d]imidazole is a heterocyclic compound that features a naphthalene core fused with an imidazole ring and a chlorine substituent at the 2-position. This compound is part of a larger class of naphthoimidazoles, which are known for their diverse chemical properties and biological activities. The structure can be represented as follows:

  • Chemical Formula: C₁₁H₈ClN
  • Molecular Weight: 201.64 g/mol

The compound's unique structure allows it to participate in various

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
  • Cyclization Reactions: It can participate in cyclization processes to form more complex structures, often used in the synthesis of pharmaceuticals.
  • Electrophilic Aromatic Substitution: The naphthalene moiety allows for electrophilic substitution reactions, which can introduce additional functional groups into the aromatic system.

Research indicates that 2-chloro-3H-naphtho[1,2-d]imidazole exhibits notable biological activities:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound show potential as antimicrobial agents against various pathogens .
  • Anticancer Activity: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

Several methods have been developed for synthesizing 2-chloro-3H-naphtho[1,2-d]imidazole:

  • Cyclization of Naphthalene Derivatives: Starting from naphthalene derivatives with appropriate functional groups, cyclization reactions can yield the desired imidazole structure.
  • Chlorination Reactions: The introduction of chlorine can be achieved through electrophilic chlorination of pre-existing naphthoimidazole derivatives.
  • Multi-step Synthetic Routes: More complex synthetic pathways involving multiple reactions (such as Friedel-Crafts acylation followed by cyclization) are also employed to obtain this compound .

The applications of 2-chloro-3H-naphtho[1,2-d]imidazole span various fields:

  • Pharmaceuticals: Used as a scaffold in drug development due to its biological activity.
  • Material Science: Investigated for use in organic electronics and photonic devices due to its unique electronic properties.
  • Chemical Research: Employed in synthetic organic chemistry as a versatile building block for creating more complex molecules.

Interaction studies involving 2-chloro-3H-naphtho[1,2-d]imidazole focus on its binding affinity with biological targets:

  • Protein Binding Studies: Research has shown that this compound can interact with specific proteins involved in disease pathways, potentially leading to therapeutic effects .
  • Mechanistic Studies: Investigations into how this compound acts on cellular targets provide insights into its mechanism of action and help guide further drug development efforts .

Several compounds share structural similarities with 2-chloro-3H-naphtho[1,2-d]imidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-ChloroimidazoleImidazole ring with chlorineKnown for its role as a building block in drug synthesis.
Naphtho[1,2-d]imidazoleNaphthalene fused with imidazoleExhibits significant biological activity against cancer cells.
1-Methyl-3H-naphtho[1,2-d]imidazoleMethyl group additionEnhanced solubility and bioavailability compared to non-methylated counterparts.
4-ChloroquinolineQuinoline structure with chlorineUsed extensively in medicinal chemistry for its anti-infective properties.

Each of these compounds has unique characteristics that differentiate them from 2-chloro-3H-naphtho[1,2-d]imidazole while sharing similar structural frameworks.

XLogP3

3.7

Wikipedia

2-CHLORONAPHTHIMIDAZOLE

Dates

Last modified: 07-26-2023

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